molecular formula C12H10N4OS B2990185 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide CAS No. 667912-83-6

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide

Cat. No.: B2990185
CAS No.: 667912-83-6
M. Wt: 258.3
InChI Key: BBIZGWAMFPJROF-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide is a compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide typically involves the reaction of 1,2,4-triazole derivatives with quinoline derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a triazole-thiol reacts with a quinoline derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation, such as vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition disrupts the angiogenesis process, thereby suppressing tumor growth . Additionally, its antimicrobial activity may be attributed to its ability to intercalate DNA, thereby inhibiting the replication of pathogenic microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit VEGFR-2 and intercalate DNA makes it a promising candidate for further research in cancer therapy and antimicrobial treatments .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c13-10(17)7-18-12-15-14-11-6-5-8-3-1-2-4-9(8)16(11)12/h1-6H,7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIZGWAMFPJROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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